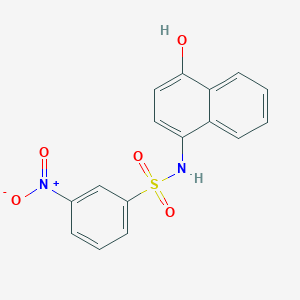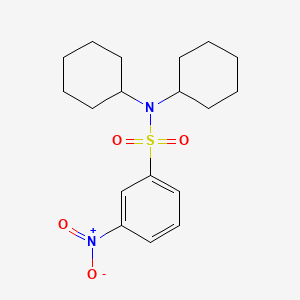
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, also known as CDEA, is a chemical compound that has been widely used in scientific research due to its unique properties. CDEA is a member of the ethylenediamine class of compounds and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle arrest. N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide in lab experiments is its high potency and selectivity. However, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide can also be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide. One area of interest is the development of novel derivatives of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide with improved efficacy and lower toxicity. Another area of interest is the investigation of the mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, which could lead to the development of new cancer therapies. Finally, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide could be studied in combination with other chemotherapeutic agents to determine if it has synergistic effects.
Synthesemethoden
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2,3-dimethylbenzaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been extensively studied for its potential as an antitumor agent. It has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-5-9-15(12(11)2)20-17(22)16(21)19-10-13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPELKZVRPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)


![2-chloro-N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5187169.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)
![N~2~-benzyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5187190.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5187203.png)
![2-oxo-1,3-benzoxathiol-5-yl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5187210.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)

![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)
![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)